4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
Description
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHSMZOBWYBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core can be alkylated using butyl halides in the presence of a base.
Formation of the pyrrolidinone ring: This can be synthesized by reacting the appropriate amine with a chloro-substituted ketone under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidin-2-one ring and benzodiazole group are susceptible to oxidation under specific conditions:
Reduction Reactions
Reductive transformations target the lactam carbonyl and aromatic systems:
Substitution Reactions
The chloro and methyl groups on the aryl ring, as well as the benzodiazole nitrogen, participate in substitution:
Ring-Opening and Rearrangement
The pyrrolidinone ring undergoes hydrolysis or ring expansion under acidic/basic conditions:
Coordination Chemistry
The benzodiazole nitrogen atoms can act as ligands for metal coordination:
| Metal Ion | Complex Type | Applications |
|---|---|---|
| Cu(II) | Square-planar complexes | Catalytic oxidation studies . |
| Pd(II) | Chelated catalysts | Cross-coupling reactions (e.g., Suzuki) . |
Stability and Degradation Pathways
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Thermal Degradation : Decomposition above 200°C yields CO, NH₃, and chlorinated byproducts .
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Photolysis : UV irradiation induces C-Cl bond cleavage, forming radical intermediates .
Key Research Findings
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Synthetic Flexibility : The compound’s pyrrolidinone ring is synthesized via donor-acceptor cyclopropane lactamization, enabling modular functionalization .
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Biological Relevance : Analogous benzodiazole-pyrrolidinones exhibit enzyme inhibition (e.g., kinase targets) via hydrogen bonding with the lactam carbonyl .
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Industrial Catalysis : Palladium complexes of related structures catalyze C-C bond formation with >90% efficiency .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further study in pharmacological contexts. Key findings include:
1. Anticancer Potential:
Several studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, a study on related benzodiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
2. Antimicrobial Properties:
The compound's structural components suggest potential antimicrobial activity. Preliminary tests on similar benzodiazole derivatives have indicated effectiveness against bacterial strains, which could be explored further for developing new antibiotics .
3. Phospholipase Inhibition:
Compounds with structural similarities have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in drug-induced phospholipidosis. This inhibition may lead to therapeutic implications or toxicity concerns in drug development.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of related pyrrolidine compounds on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability through apoptosis induction. The mechanism involved the activation of caspases and modulation of mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives of benzodiazole were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the benzodiazole structure enhanced antibacterial activity, suggesting that the compound could be optimized for better efficacy against resistant strains .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(1-butyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the chloro and methyl groups on the phenyl ring.
4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Lacks the methyl group on the phenyl ring.
4-(1-butyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one: Lacks the chloro group on the phenyl ring.
Uniqueness
The presence of both the chloro and methyl groups on the phenyl ring may confer unique chemical properties and biological activities to 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one, distinguishing it from other similar compounds.
Biological Activity
The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.87 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities, coupled with a pyrrolidinone ring and a chloro-substituted phenyl group.
Antitumor Activity
Recent studies indicate that derivatives of benzodiazole compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A notable example is the inhibition of tumor growth in mouse models, where related benzodiazole derivatives demonstrated IC50 values in the nanomolar range against specific cancer targets such as PLK4 and FGFRs .
Table 1: Antitumor Activity of Related Compounds
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the benzodiazole ring, which has been associated with antibacterial properties. Research has indicated that similar compounds can inhibit bacterial growth by disrupting cellular processes .
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of benzodiazole derivatives, it was found that certain compounds exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL. The mechanism was attributed to interference with bacterial protein synthesis and cell wall integrity.
Neuroprotective Effects
Preliminary research suggests that benzodiazole derivatives may also possess neuroprotective properties. These compounds have been shown to inhibit apoptosis in neuronal cells under oxidative stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with various receptors may alter signaling pathways critical for tumor growth and microbial resistance.
- Oxidative Stress Reduction : By scavenging free radicals, similar compounds have demonstrated a capacity to protect cells from oxidative damage.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one?
The synthesis involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution : Reacting halogenated intermediates with amines or heterocycles under catalytic conditions (e.g., K₂CO₃ in DMF at 150°C) to form the benzodiazole moiety .
- Pyrrolidinone ring formation : Cyclization via intramolecular amidation or ketone activation using reagents like cyanothioacetamide in microwave-assisted reactions .
- Purification : Column chromatography or recrystallization to isolate the final compound. Typical yields range from 47% to 93%, depending on substituent reactivity and solvent systems .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
- Refinement : Iterative cycles with SHELXL to optimize anisotropic displacement parameters and resolve disorder, achieving R1 values < 0.05 for high-resolution data .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.61 ppm for aromatic protons in benzodiazole) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 386.1232 [M+H]⁺ for pyrrolidinone derivatives) .
- IR : Peaks at ~1700 cm⁻¹ for carbonyl (C=O) in pyrrolidinone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Batch validation : Compare HPLC purity (>95%) and biological replicates across independent labs.
- Structural analogs : Test derivatives (e.g., chloro-to-fluoro substitutions) to isolate activity contributions .
- Meta-analysis : Cross-reference data with PubChem or crystallographic databases to identify confounding factors (e.g., solvent effects in binding assays) .
Q. What computational approaches are used to model interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzymes (e.g., kinases or GPCRs). Key parameters: grid spacing (1 Å), exhaustiveness (8–16) .
- MD simulations : GROMACS or AMBER for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
Q. How are structure-activity relationships (SAR) explored for this compound?
SAR studies involve systematic modifications:
- Substituent variation : Replace the 3-chloro-2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate potency .
- Scaffold hopping : Replace pyrrolidinone with piperidinone or morpholine rings to assess conformational flexibility .
- In vitro assays : Measure IC₅₀ values against target proteins (e.g., IC₅₀ < 1 μM for kinase inhibitors) .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Solvent screening : Test polar (ethanol/water) vs. non-polar (hexane/ethyl acetate) systems for crystal growth .
- Additives : Use ionic liquids or surfactants to reduce aggregation.
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., microwave power, ramp time) to ensure consistency .
- Data validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag symmetry errors .
- Ethical reporting : Disclose negative results (e.g., failed synthetic routes) to guide future optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
